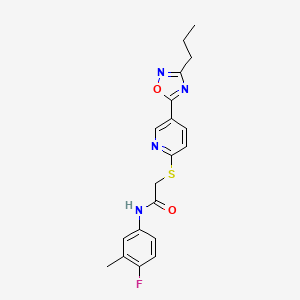![molecular formula C22H19N3OS B2841589 2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1242981-07-2](/img/structure/B2841589.png)
2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound with potential applications in various scientific fields. Known for its unique chemical structure, it combines elements of thieno[3,2-d]pyrimidine with a dihydroisoquinoline moiety, making it of particular interest in medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves a multi-step process. Starting with thieno[3,2-d]pyrimidine, which is subjected to conditions that facilitate the addition of the 2-methylphenyl and 3,4-dihydroisoquinolin-2(1H)-yl groups. Key reagents might include organometallics and heterocyclic intermediates, and reactions are often carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: On an industrial scale, the synthesis is optimized for yield and efficiency. Using batch or continuous-flow reactors, the process often employs catalysts to enhance reaction rates. Solvents like dichloromethane or tetrahydrofuran may be used, and conditions are controlled to maintain high purity and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation and Reduction: The compound can undergo various redox reactions, influenced by the functional groups present.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible due to the aromatic nature of the thieno[3,2-d]pyrimidine core.
Cyclization: Potential for intramolecular cyclization leading to complex polycyclic structures.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products: Reaction products vary widely depending on the specific conditions and reagents, often leading to derivatives with modified pharmacological properties.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Biology: Research into its interaction with biological molecules helps understand its potential as a therapeutic agent. Medicine: Industry:
Mécanisme D'action
The compound's effects are mediated through interactions with specific molecular targets, such as enzymes or receptors. The thieno[3,2-d]pyrimidine core may interact with nucleotide-binding sites, influencing cellular pathways. Detailed mechanistic studies often reveal how it modulates activity at the molecular level, affecting processes like cell division or signal transduction.
Comparaison Avec Des Composés Similaires
Compared to other thieno[3,2-d]pyrimidine derivatives, 2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one stands out due to its combined structural features. Similar compounds include:
2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one
7-phenylthieno[3,2-d]pyrimidin-4(3H)-one: These compounds share core structural motifs but differ in side chains or ring structures, affecting their reactivity and biological activity.
Hope that gives you a comprehensive view of this fascinating compound! Anything more specific you want to dive into?
Propriétés
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-7-(2-methylphenyl)-3H-thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS/c1-14-6-2-5-9-17(14)18-13-27-20-19(18)23-22(24-21(20)26)25-11-10-15-7-3-4-8-16(15)12-25/h2-9,13H,10-12H2,1H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQARGFMURLOEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CSC3=C2N=C(NC3=O)N4CCC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2841508.png)

![methyl 3-[2-(diethoxyphosphoryl)acetyl]bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2841510.png)




![2-chloro-N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-6-fluorobenzamide](/img/structure/B2841518.png)


![N-(3,5-dichlorophenyl)-4,4,4-trifluoro-3-oxo-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanamide](/img/structure/B2841525.png)

![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-(3-hydroxy-4,4-dimethylpentyl)ethanediamide](/img/structure/B2841527.png)
